[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate
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Overview
Description
[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate: is a complex organophosphate compound. It is characterized by its multiple chlorine atoms and cyclohexyl groups, making it a unique and potentially useful chemical in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate typically involves multiple steps, including chlorination and phosphorylation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where cyclohexyl derivatives are treated with chlorine gas under controlled conditions. The resulting chlorinated intermediates are then reacted with phosphoric acid derivatives to form the final product. The process requires careful handling of reagents and by-products to ensure safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the chlorine atoms may be replaced by oxygen-containing groups.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted by other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, amines.
Major Products Formed:
Oxidation Products: Compounds with oxygen-containing functional groups.
Reduction Products: Less chlorinated derivatives.
Substitution Products: Compounds with hydroxyl or amino groups replacing chlorine atoms.
Scientific Research Applications
Chemistry: This compound is used as a reagent in organic synthesis, particularly in the formation of complex organophosphate esters.
Biology: In biological research, it may be used to study the effects of chlorinated organophosphates on cellular processes and enzyme activities.
Industry: In the industrial sector, this compound can be used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate involves its interaction with molecular targets such as enzymes and receptors. The multiple chlorine atoms and cyclohexyl groups allow it to bind to specific sites, altering the activity of these targets and affecting various biochemical pathways.
Comparison with Similar Compounds
- [1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] sulfate
- [1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] nitrate
Uniqueness: The phosphate derivative is unique due to its specific interaction with phosphate-binding sites in biological systems, making it particularly useful in biochemical and medical research
Properties
CAS No. |
65728-45-2 |
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Molecular Formula |
C14H14Cl12O4P-3 |
Molecular Weight |
702.6 g/mol |
IUPAC Name |
[1,2,2-trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate |
InChI |
InChI=1S/C14H16Cl12O4P/c15-3-1-4(16)9(20)7(8(3)19)13(23,30-31(27,28)29)14(24,25)26-12-10(21)5(17)2-6(18)11(12)22/h3-12H,1-2H2,(H2,27,28,29)/q-1/p-2 |
InChI Key |
IJQWDQIRCLPNMC-UHFFFAOYSA-L |
Canonical SMILES |
C1C(C(C(C(C1Cl)Cl)C(C(Cl)(Cl)[Cl-]C2C(C(CC(C2Cl)Cl)Cl)Cl)(OP(=O)([O-])[O-])Cl)Cl)Cl |
Origin of Product |
United States |
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